molecular formula C14H10ClN B1646461 5-(3-Chlorophenyl)-1H-indole

5-(3-Chlorophenyl)-1H-indole

Cat. No.: B1646461
M. Wt: 227.69 g/mol
InChI Key: FUONSKISNBOHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H10ClN and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-1H-indole

InChI

InChI=1S/C14H10ClN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H

InChI Key

FUONSKISNBOHTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred slurry of 4.23 g (40 mmol) Na2CO3, 1.84 g (9.4 mmol) 5-bromoindole, 1.88 g (10 mmol) 3-chlorophenylboronic acid, and 0.29 g (0.25 mmol) Pd(PPh3)4 in 50 mL 1:1 EtOH-water was heated to reflux for 2.5 hours. The reaction mixture was allowed to cool and was then poured into 400 mL water and extracted with EtOAc. The organic layer was separated, dried over MgSO4, and concentrated to afford 2.15 g crude 5-(3-chlorophenyl)indole as a tan solid.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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